BLP-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

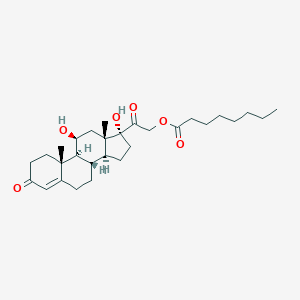

Bombinin-like peptide-3 is a bioactive peptide isolated from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis. This peptide is part of a larger family of antimicrobial peptides known for their broad-spectrum activity against bacteria, fungi, and even cancer cells . Bombinin-like peptide-3 has garnered significant attention due to its potential therapeutic applications in combating infections and diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bombinin-like peptide-3 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods: Industrial production of bombinin-like peptide-3 involves the extraction of the peptide from the skin secretion of Bombina orientalis. The extraction process includes collecting the skin secretion, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the peptide’s structure .

Analyse Des Réactions Chimiques

Types of Reactions: Bombinin-like peptide-3 primarily undergoes interactions with bacterial membranes, leading to membrane disruption and cell death. It does not typically participate in traditional chemical reactions like oxidation or reduction but rather exerts its effects through physical interactions with microbial cell membranes .

Common Reagents and Conditions: The peptide’s activity is influenced by its interaction with lipid bilayers, particularly those containing cardiolipin and phosphatidylglycerol, which are commonly found in bacterial membranes. These interactions are studied using biomimetic membranes and techniques such as nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations .

Major Products Formed: The primary outcome of bombinin-like peptide-3’s interaction with bacterial membranes is the formation of pores, leading to cell lysis and death. This mechanism is crucial for its antimicrobial activity .

Applications De Recherche Scientifique

Bombinin-like peptide-3 has a wide range of scientific research applications:

Mécanisme D'action

Bombinin-like peptide-3 exerts its effects by selectively recognizing and inserting into bacterial membranes. The peptide undergoes a two-step process involving superficial insertion of key side chains followed by deeper penetration into the bilayer. Lysine residues in the conserved region 11-19 play a crucial role in this process, acting synergistically with other key residues to disrupt the membrane and cause cell death .

Comparaison Avec Des Composés Similaires

Propriétés

Numéro CAS |

138220-02-7 |

|---|---|

Formule moléculaire |

C108H183N31O29 |

Poids moléculaire |

2379.8 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C108H183N31O29/c1-19-59(11)87(138-81(142)46-112)107(167)118-48-82(143)120-62(14)91(151)121-66(18)95(155)139-88(60(12)20-2)108(168)135-77(43-58(9)10)103(163)137-80(53-141)105(165)122-61(13)90(150)115-49-83(144)126-71(34-26-29-39-111)98(158)136-79(52-140)106(166)125-65(17)94(154)133-76(42-57(7)8)102(162)131-70(33-25-28-38-110)97(157)117-51-85(146)128-74(40-55(3)4)100(160)123-63(15)92(152)129-69(32-24-27-37-109)96(156)116-50-84(145)127-75(41-56(5)6)101(161)124-64(16)93(153)130-72(35-36-86(147)148)99(159)134-78(45-68-47-114-54-119-68)104(164)132-73(89(113)149)44-67-30-22-21-23-31-67/h21-23,30-31,47,54-66,68-80,87-88,140-141H,19-20,24-29,32-46,48-53,109-112H2,1-18H3,(H2,113,149)(H,115,150)(H,116,156)(H,117,157)(H,118,167)(H,120,143)(H,121,151)(H,122,165)(H,123,160)(H,124,161)(H,125,166)(H,126,144)(H,127,145)(H,128,146)(H,129,152)(H,130,153)(H,131,162)(H,132,164)(H,133,154)(H,134,159)(H,135,168)(H,136,158)(H,137,163)(H,138,142)(H,139,155)(H,147,148)/t59-,60-,61-,62-,63-,64-,65-,66-,68?,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,87-,88-/m0/s1 |

Clé InChI |

FIYGHLYYOVFEJL-BUTJMFNXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CN |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CN |

Séquence |

GIGAAILSAGKSALKGLAKGLAEXF |

Synonymes |

BLP-3 protein, Bombina orientalis bombinin-like peptide-3, Bombina orientalis |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)

![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)

![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)